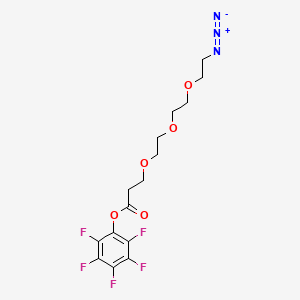
Azido-PEG3-PFP ester
Overview
Description
This compound is particularly valuable for its ability to facilitate azide group conjugation with target molecules, enabling seamless bioorthogonal labeling and imaging across diverse biological frameworks. Its applications span drug delivery, proteomics, and bioconjugation strategies, providing profound insights into cellular pathways and disease mechanisms.
Mechanism of Action
Target of Action
Azido-PEG3-PFP ester is a PEG derivative containing an azide group and a PFP group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene expression, and cellular signaling.
Mode of Action
The azide group in this compound enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the modification of the target molecules, potentially altering their function or properties.
Biochemical Pathways
This compound facilitates azide group conjugation with target molecules, imparting a platform for seamless bioorthogonal labeling and imaging throughout diverse biological frameworks . This versatile employment encompasses drug delivery, proteomics, and bioconjugation strategies, unveiling a profound comprehension of cellular pathways and disease mechanisms .
Pharmacokinetics
The hydrophilic PEG spacer in this compound adds to the water solubility of this reagent . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of this compound’s action is the modification of target molecules, such as proteins and amine-modified oligonucleotides . This modification can lead to changes in the function or properties of these molecules, potentially impacting various biological processes. The specific molecular and cellular effects can vary depending on the nature of the target molecule and the context of its use.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry facilitated by the azide group can be affected by the presence of copper ions . Additionally, the stability and efficacy of this compound may be influenced by factors such as temperature and pH, although specific details may require further investigation.
Biochemical Analysis
Biochemical Properties
The azide group in Azido-PEG3-PFP ester enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
This compound is used for proteomics research . It can be used to label proteins and other biomolecules, which can then be tracked and studied within cells
Molecular Mechanism
The azide group in this compound can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO and BCN to produce triazole linkages . The PFP ester is an amine reactive, activated ester . PFP esters form stable amide bonds and are less likely to undergo hydrolysis compared to other amine reactive moieties .
Metabolic Pathways
This compound is a key tool for biomolecule modification. By facilitating azide group conjugation with target molecules, it imparts a platform for seamless bioorthogonal labeling and imaging throughout diverse biological frameworks
Transport and Distribution
This compound is a PEG derivative, and the hydrophilic PEG spacer adds to the water solubility of this reagent This could potentially influence its transport and distribution within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-PFP ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.
Esterification: The final step involves the esterification of the azido-PEG intermediate with pentafluorophenol (PFP) to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed Click Chemistry reactions with alkynes, forming stable triazole linkages.
Substitution Reactions: The PFP ester group can undergo nucleophilic substitution reactions with primary amines, forming amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Common reagents include copper sulfate and sodium ascorbate, typically conducted in aqueous or organic solvents.
Nucleophilic Substitution: Primary amines or amine-modified molecules are used as nucleophiles, often in the presence of a base such as triethylamine.
Major Products Formed
Triazole Derivatives: Formed from Click Chemistry reactions with alkynes.
Amide Derivatives: Formed from nucleophilic substitution reactions with primary amines.
Scientific Research Applications
Azido-PEG3-PFP ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry and bioconjugation reactions.
Biology: Facilitates the labeling and imaging of biomolecules, aiding in the study of cellular pathways and interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Comparison with Similar Compounds
Azido-PEG3-PFP ester can be compared with other similar compounds, such as:
Azido-PEG4-PFP ester: Contains an additional PEG unit, providing increased hydrophilicity and flexibility.
Azido-PEG2-PFP ester: Contains one less PEG unit, resulting in reduced hydrophilicity and flexibility.
Azido-PEG3-NHS ester: Uses an N-hydroxysuccinimide (NHS) ester instead of a PFP ester, which is more susceptible to hydrolysis.
The uniqueness of this compound lies in its balance of hydrophilicity, stability, and reactivity, making it a versatile tool for various applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNPFUVVAAJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122807 | |
| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807530-07-9 | |
| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


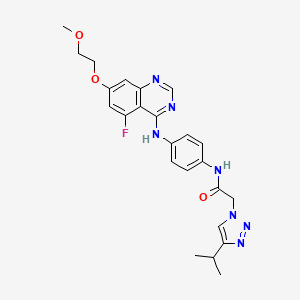
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
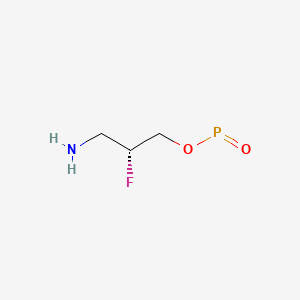



![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)

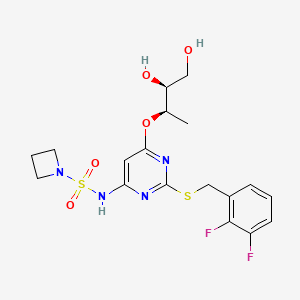
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)

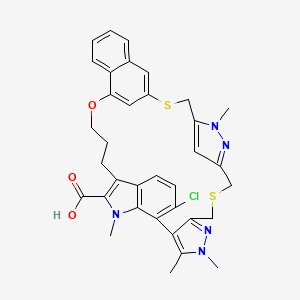
![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)
